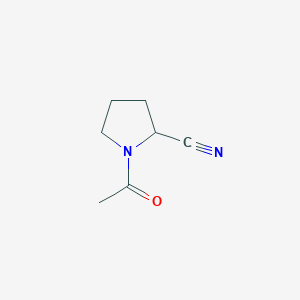

1-Acetylpyrrolidine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

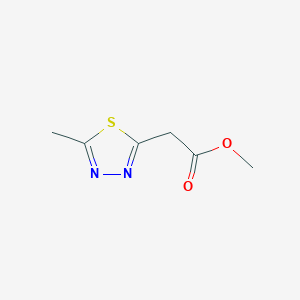

“1-Acetylpyrrolidine-2-carbonitrile” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile was achieved. The reaction of L-proline with chloroacetyl chloride was followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

The pyrrolidine ring in “this compound” is a versatile scaffold for novel biologically active compounds . It is used in the synthesis of various bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Dipeptidyl-Peptidase IV

1-Acetylpyrrolidine-2-carbonitrile derivatives have been studied for their role as inhibitors of dipeptidyl-peptidase IV (DPP IV), an enzyme implicated in the treatment of Type 2 diabetes. A specific derivative, Vildagliptin, was found to be a potent, selective, and orally bio-available DPP IV inhibitor. This inhibition was characterized by its kinetics of binding, type of inhibition, selectivity concerning other peptidases, and potency in inhibiting the DPP IV catalyzed degradation of certain peptides (Brandt et al., 2005).

2. Synthesis and Bioactivity of Novel Derivatives

Novel pyridine derivatives, including those derived from this compound, have been synthesized and subjected to molecular docking screenings against specific proteins. These derivatives demonstrated moderate to good binding energies and exhibited antimicrobial and antioxidant activities, indicating their potential in various pharmacological applications (Flefel et al., 2018).

3. Synthesis Methods and Intermediates

Research has been conducted on synthesizing and characterizing this compound and its derivatives. Various synthetic routes have been explored, focusing on cost-effectiveness, operational simplicity, and mild reaction conditions. These methods have enabled the production of key intermediates for the development of DPP-IV inhibitors and other pharmacologically relevant compounds (Ma Yu-zhuo, 2010).

4. Catalysis and Chemical Transformations

Studies have also been conducted on catalyst-free synthesis processes involving this compound derivatives, demonstrating efficient methods for producing various chemical compounds under solvent-free conditions. Such studies are vital for developing more environmentally friendly and sustainable chemical synthesis techniques (Sayahi et al., 2019).

Safety and Hazards

The safety information for “1-Acetylpyrrolidine-2-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Wirkmechanismus

Mode of Action

The mode of action of 1-Acetylpyrrolidine-2-carbonitrile is currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of this compound is currently lacking .

Eigenschaften

IUPAC Name |

1-acetylpyrrolidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUTVLURGLOKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834214.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)

![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)

![6-(3-Fluorophenyl)-2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2834227.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2834229.png)

![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)

![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)

![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)